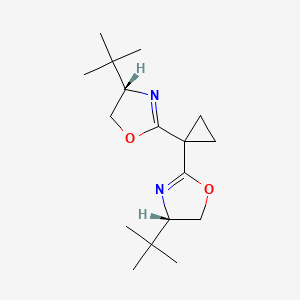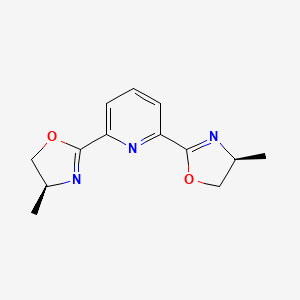
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine
Vue d'ensemble
Description
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its pyridine core, which is substituted at the 2 and 6 positions with oxazoline rings. The presence of these oxazoline rings imparts chirality to the molecule, making it valuable for asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the condensation of 2,6-diformylpyridine with (S)-4-methyl-2-oxazoline. This reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution.
Oxidation and Reduction: The pyridine core can undergo redox reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium(II) acetate or copper(II) chloride in solvents like acetonitrile or dichloromethane.
Substitution Reactions: Use nucleophiles like amines or thiols under mild conditions.
Oxidation and Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Metal-ligand complexes with potential catalytic activity.
Substituted Derivatives: Modified ligands with altered electronic properties.
Oxidized/Reduced Forms: Pyridine derivatives with different oxidation states.
Applications De Recherche Scientifique
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential in designing bioactive metal complexes.
Medicine: Explored for its role in developing metal-based drugs and diagnostic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for creating advanced materials.
Mécanisme D'action
The mechanism of action of 2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine primarily involves its ability to coordinate with metal ions. The oxazoline rings and pyridine core provide multiple coordination sites, allowing the formation of stable metal-ligand complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific molecular targets and pathways depend on the metal ion and the reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Another ligand with a pyridine core and benzimidazole substituents.
2,6-Bis(pyrazol-3-yl)pyridine: Features pyrazole rings instead of oxazoline rings.
2,6-Bis(4,5-dihydro-4-phenyl-2-oxazolyl)pyridine: Similar structure but with phenyl groups on the oxazoline rings.
Uniqueness
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its chiral oxazoline rings, which impart enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
Propriétés
IUPAC Name |
(4S)-4-methyl-2-[6-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-6-17-12(14-8)10-4-3-5-11(16-10)13-15-9(2)7-18-13/h3-5,8-9H,6-7H2,1-2H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXIDHCQNRFIHV-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


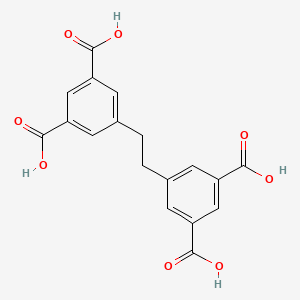
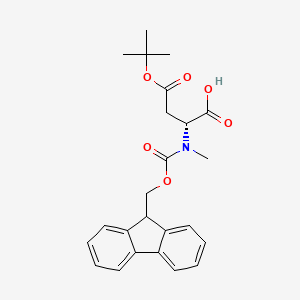
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3177510.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3177526.png)

2](/img/structure/B3177534.png)
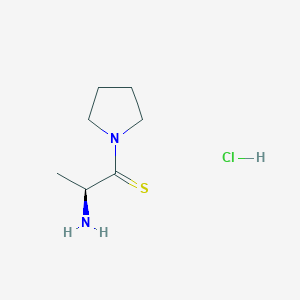
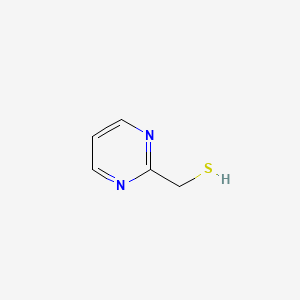
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3177548.png)

![(2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3177561.png)
![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)
